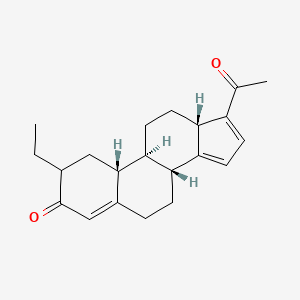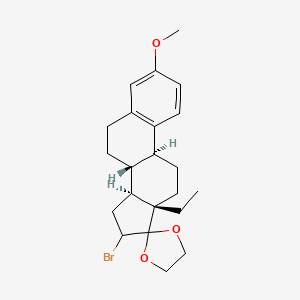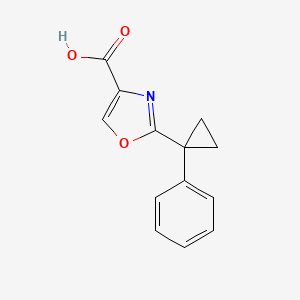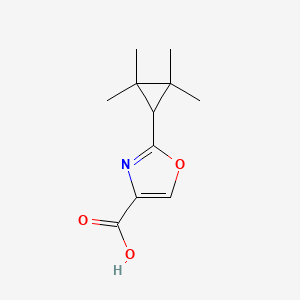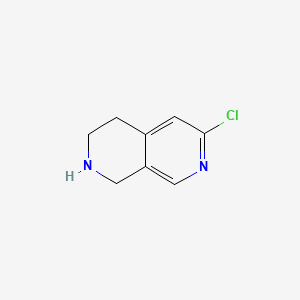
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a chemical compound with the molecular formula C8H10Cl2N2 . It is a heterocyclic compound that includes a fused system of two pyridine rings .
Molecular Structure Analysis
The molecular structure of this compound includes a fused system of two pyridine rings . The IUPAC name for this compound is this compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 205.08 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 24.9 Ų .Aplicaciones Científicas De Investigación
Antibacterial Properties
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine derivatives have been studied for their antibacterial properties. Santilli et al. (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, finding that two derivatives demonstrated protection against E. coli and other gram-negative bacterial infections in mice, indicating a potential pro-drug mechanism since the agents did not show in vitro activity Santilli, Scotese, & Yurchenco, 1975.
Broad Biological Activities
1,8‐Naphthyridine derivatives, closely related to this compound, have demonstrated a wide range of biological properties, making them significant scaffolds in therapeutic and medicinal research. These properties include antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic activities, along with potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these compounds have shown anti-osteoporotic, anti-allergic, antimalarial, and other diverse biological activities Madaan et al., 2015.
Anti-Intestinal Nematode Activity
Benzonaphthyridine derivatives, structurally related to this compound, were designed and synthesized by Duan et al. (2011), displaying anti-intestinal nematode activities against Nippostrongylus brazilliensis in vivo. This highlights potential use in the discovery and development of new anti-intestinal drugs Duan, Wen, Wu, Tao, & Zhang, 2011.
Cardioprotective Effects
The aminotetraline derivative, closely related to this compound, was studied by Rossoni et al. (2003) for its cardioprotective effects in postischemic ventricular dysfunction of the rat heart. The study found that it significantly improved left ventricle developed pressure during reperfusion and normalized parameters such as left ventricular end-diastolic pressure and coronary perfusion pressure, indicating its therapeutic potential in cardiovascular diseases Rossoni, Manfredi, Cavalca, Razzetti, Bongrani, Polvani, & Berti, 2003.
Propiedades
IUPAC Name |
6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-6-1-2-10-4-7(6)5-11-8/h3,5,10H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWVKZOOVYENC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(C=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745404 |
Source


|
| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196151-85-5 |
Source


|
| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


